molecular formula C18H32O3 B3156388 12-Hydroxyoctadeca-9,13-dienoic acid CAS No. 82854-54-4

12-Hydroxyoctadeca-9,13-dienoic acid

Cat. No.: B3156388
CAS No.: 82854-54-4
M. Wt: 296.4 g/mol
InChI Key: VCGWSRUBSQIDEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxyoctadeca-9,13-dienoic acid can be synthesized through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of lipoxygenase enzymes, which catalyze the hydroxylation of linoleic acid under controlled conditions . Chemical synthesis involves the oxidation of linoleic acid using specific reagents and conditions to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where lipoxygenase enzymes are used to convert linoleic acid into the hydroxylated product. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxyoctadeca-9,13-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

Major products formed from these reactions include various hydroxylated derivatives, keto acids, and substituted fatty acids.

Properties

IUPAC Name

12-hydroxyoctadeca-9,13-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,11-12,14,17,19H,2-8,10,13,15-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWSRUBSQIDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(CC=CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40836269
Record name 12-Hydroxyoctadeca-9,13-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40836269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82854-54-4
Record name 12-Hydroxyoctadeca-9,13-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40836269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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